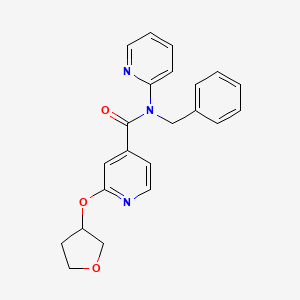

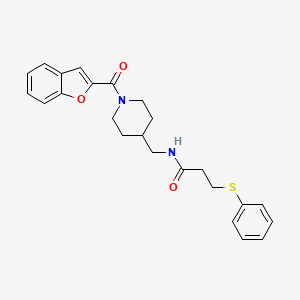

![molecular formula C17H24N4O2 B2398508 Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate CAS No. 1803608-11-8](/img/structure/B2398508.png)

Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate” is a complex organic compound. It belongs to the class of compounds known as nitrogen-containing heterocycles . These compounds are characterized by their ring structure which contains at least one nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, aromatic 7-R1-8-R2-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines reacted with lithium diphenyl- and methyl (phenyl)phosphides in THF at lower temperature to give nucleophilic addition products to the C4 atom . Further oxidation with atmospheric oxygen or N-bromosuccinimide afforded previously unknown (3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4-yl)phosphine oxides .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various techniques such as IR, 1H, 13C, and 31P NMR, and mass spectra and X-ray analysis .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, aromatic pyrazolo[5,1-c][1,2,4]triazines reacted with carbon-centered nucleophiles such as Grignard reagents, butyl-, and phenyllithiums, which led to the formation of addition products to C4 or N1, depending on the substituents in the triazine ring .Scientific Research Applications

- Researchers have synthesized novel triazolo[4,3-a]pyrazine derivatives using 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine as a key scaffold . These derivatives were characterized using various techniques, including NMR spectroscopy and mass spectrometry.

- In vitro antibacterial assays revealed that some of these compounds exhibited moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compound 2e demonstrated superior antibacterial activity, comparable to the first-line agent ampicillin .

- The synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates has been explored. These compounds contain a fused triazole hetaryl pharmacophore fragment and a phosphoryl group, making them promising candidates for biological activity .

- Nitrogen-containing heterocycles serve as essential backbones for many drugs. While specific applications of this compound in drug development are still emerging, its structural features make it an interesting target for further investigation .

- A simple and environmentally friendly approach for synthesizing triazolo[4,3-a]pyrazine derivatives has been reported . This method could contribute to sustainable drug discovery.

- Preliminary investigations into the SAR of triazolo[4,3-a]pyrazine derivatives have been conducted. Understanding how structural modifications impact biological activity is crucial for optimizing drug design .

Antibacterial Activity

Phosphonate Derivatives

Drug Development

Green Synthesis

Structure-Activity Relationship (SAR)

Future Directions

The future directions for the study of “Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate” and similar compounds could include further exploration of their biological activity, development of new synthesis methods, and detailed study of their physical and chemical properties .

Mechanism of Action

Target of Action

Compounds with similar structures have shown potential as c-met kinase inhibitors , which play a crucial role in cellular growth, survival, and migration.

Mode of Action

Based on its structural similarity to other triazolo[4,3-a]pyrazine derivatives, it may interact with its targets by binding to the active site, thereby inhibiting the function of the target protein .

Biochemical Pathways

If it acts as a c-met kinase inhibitor, it could potentially affect pathways related to cell growth and survival .

Result of Action

Similar compounds have shown anti-tumor activity against various cancer cell lines , suggesting potential cytotoxic effects.

properties

IUPAC Name |

tert-butyl 3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)20-9-6-7-13(12-20)11-15-19-18-14-8-4-5-10-21(14)15/h4-5,8,10,13H,6-7,9,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOSPAYCWCPVRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC2=NN=C3N2C=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-3-(2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2398426.png)

![7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2398436.png)

![3-allyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2398437.png)

![N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2398438.png)